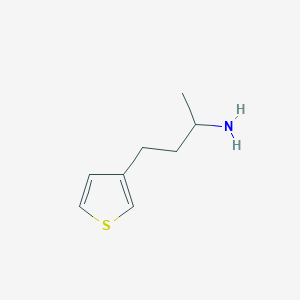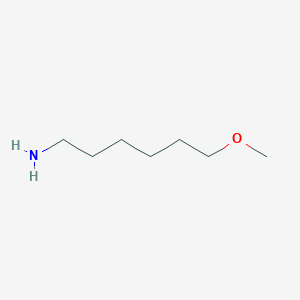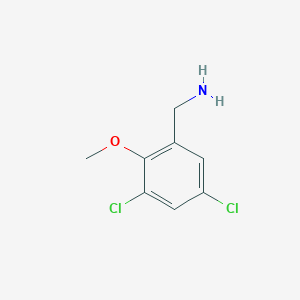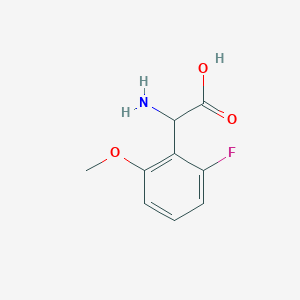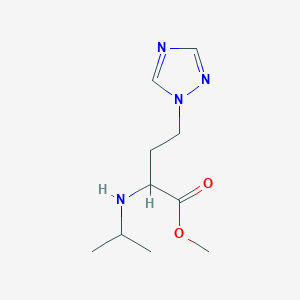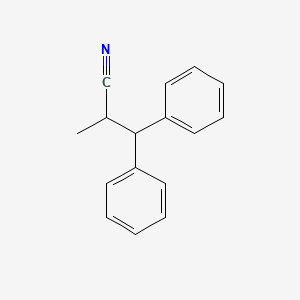
2-Methyl-3,3-diphenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15N It is characterized by a nitrile group (-C≡N) attached to a propanenitrile backbone with two phenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanenitrile typically involves the Friedel-Crafts alkylation reaction. This process starts with the reaction of benzene with 2-methylpropanenitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of toluene as a solvent has been reported to improve the efficiency of the reaction by facilitating the dissolution of reactants and products .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,3-diphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
2-Methyl-3,3-diphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-3,3-diphenylpropanenitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological targets .
Comparison with Similar Compounds
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile: This compound has a hydroxyl group in place of one of the hydrogen atoms on the propanenitrile backbone, which can significantly alter its chemical properties and reactivity.
2-Methyl-3,3-diphenylpropylamine: This compound has an amine group instead of the nitrile group, leading to different reactivity and applications.
Uniqueness: 2-Methyl-3,3-diphenylpropanenitrile is unique due to its specific combination of a nitrile group with two phenyl groups and a methyl group. This structure provides a balance of hydrophobic and polar characteristics, making it versatile for various chemical reactions and applications.
Properties
CAS No. |
92962-30-6 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-methyl-3,3-diphenylpropanenitrile |
InChI |
InChI=1S/C16H15N/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,1H3 |
InChI Key |
NLLSEVOPCBGTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione](/img/structure/B13542212.png)
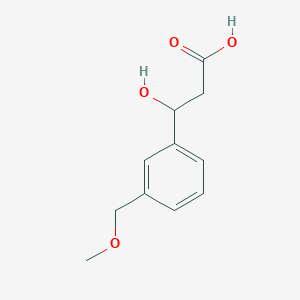
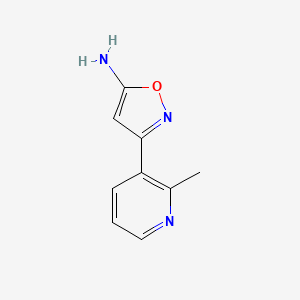
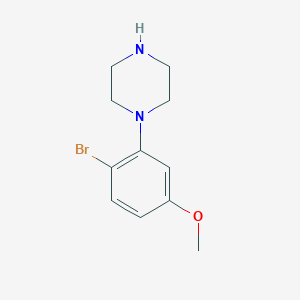
![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
